Salvinorin A

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Selective Kappa Opioid Receptor Agonism

Salvinorin A's primary area of scientific interest lies in its potent and selective binding to kappa opioid receptors (KORs) in the brain. Unlike traditional opioid drugs that target mu (µ) opioid receptors, SA acts specifically on KORs, producing distinct pharmacological effects []. This selectivity is crucial as mu-opioid receptor activation is associated with pain relief but also carries the risk of dependence and respiratory depression.

Source

Potential Therapeutic Applications

Preclinical studies in animal models suggest several promising therapeutic applications for Salvinorin A:

- Antidepressant Effects: Research suggests SA may have antidepressant properties. Studies have shown it can rapidly reverse social withdrawal behavior in mice, a symptom of depression [].

- Addiction Treatment: Due to its unique interaction with KORs, SA might hold promise for treating addiction. Studies indicate it may reduce the rewarding effects of addictive drugs like cocaine [].

- Neuroprotective Properties: Salvinorin A exhibits neuroprotective effects in animal models of stroke and brain injury. It may help protect brain cells from damage caused by oxygen deprivation.

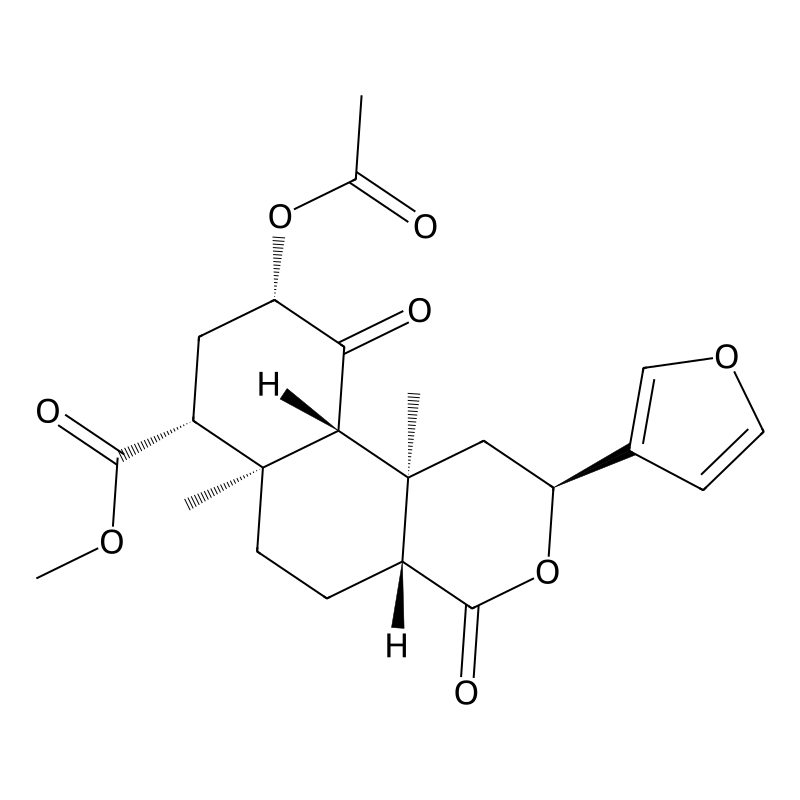

Salvinorin A is a potent psychoactive compound primarily found in the plant Salvia divinorum, a member of the mint family native to Mexico. It is classified as a neoclerodane diterpenoid with the chemical formula C23H28O8. Distinctively, salvinorin A is recognized as the most potent naturally occurring hallucinogen, possessing unique properties that differentiate it from traditional hallucinogens such as lysergic acid diethylamide and psilocybin, which primarily act on serotonin receptors. Instead, salvinorin A selectively agonizes kappa opioid receptors in the brain, leading to its characteristic effects of intense dissociation and altered perception .

- Unlike classical hallucinogens that target serotonin receptors, Salvinorin A acts as a potent and selective agonist at kappa-opioid receptors (KORs) in the central nervous system.

- KOR activation by Salvinorin A is believed to be responsible for its dissociative hallucinogenic effects, causing distortions in perception, detachment from reality, and intense emotional experiences.

- Salvinorin A is a highly potent hallucinogen with a rapid onset and short duration of action (minutes).

- Due to its intense effects, it can lead to psychological distress, anxiety, paranoia, and difficulty controlling movement.

- There is limited data on toxicity, but high doses can cause respiratory depression and seizures.

- Salvinorin A is a Schedule I controlled substance in many countries due to its high potential for abuse and lack of accepted medical use.

The biosynthesis of salvinorin A involves several key chemical transformations, including oxygenation, acylation, and methylation reactions. It is synthesized from two five-carbon precursors: isopentenyl diphosphate and dimethylallyl diphosphate, through the 1-deoxy-D-xylulose 5-phosphate pathway. The initial reaction is catalyzed by ent-clerodienyl diphosphate synthase, which produces a carbocation that rearranges to form the clerodane scaffold characteristic of salvinorin A .

Salvinorin A's chemical structure includes multiple functional groups that contribute to its stability and reactivity. The compound has a high melting point (238–240 °C) and is poorly soluble in water, complicating its formulation for therapeutic use .

Salvinorin A exhibits a range of biological activities primarily through its action as a selective kappa opioid receptor agonist. This interaction leads to various effects including:

- Dissociation: Users often report a profound disconnection from reality.

- Hallucinations: Intense visual and auditory experiences are common.

- Neuroprotective Effects: Research indicates potential applications in treating conditions related to hypoxia or ischemia due to its neuroprotective properties .

In animal studies, salvinorin A has shown promise in addressing addiction and depression, suggesting potential therapeutic applications beyond recreational use .

Salvinorin A has garnered interest for various applications:

- Research Tool: Its unique mechanism of action makes it valuable in studying kappa opioid receptor functions.

- Therapeutic Potential: Emerging studies suggest possible uses in treating psychiatric disorders such as depression and anxiety due to its neuroprotective and anti-addiction properties .

- Psychoactive Use: Recreationally, it is used for its intense psychoactive effects, typically administered through smoking or chewing the leaves of Salvia divinorum .

Research on salvinorin A has focused on its interactions with various receptors:

- Kappa Opioid Receptors: Salvinorin A's primary action is through kappa opioid receptors, leading to analgesic and sedative effects .

- Serotonin Receptors: Unlike classical psychedelics that target serotonin receptors (5HT2A), salvinorin A does not exhibit affinity for these sites, marking a significant distinction in its pharmacological profile .

- Dopamine Modulation: Salvinorin A has been shown to inhibit dopamine release in certain brain regions, contributing to its dysphoric effects at higher doses .

Several compounds are structurally similar to salvinorin A but differ significantly in their psychoactive properties:

| Compound Name | Structure Type | Psychoactive Properties | Notes |

|---|---|---|---|

| Salvinorin B | Neoclerodane Diterpenoid | Low psychoactivity | Hydrolysis product of salvinorin A |

| Enadoline | Kappa Opioid Agonist | Moderate psychoactivity | Older compound with unpleasant effects |

| Dynorphin | Peptide | Analgesic but not hallucinogenic | Endogenous peptide affecting opioid receptors |

| U50,488 | Synthetic Kappa Agonist | Moderate psychoactivity | Used in research but less potent than salvinorin A |

Salvinorin A stands out due to its extraordinary potency and rapid onset of effects compared to these other compounds. Its unique mechanism of action at kappa opioid receptors contributes significantly to its distinct psychotropic profile.

The methylerythritol phosphate pathway exhibits complex regulatory mechanisms that coordinate terpenoid biosynthesis with cellular energy status and environmental conditions [13] [14]. The pathway is particularly sensitive to light conditions, with key enzymes such as deoxyxylulose 5-phosphate synthase and deoxyxylulose 5-phosphate reductoisomerase being directly regulated by light-responsive transcription factors [14].

Feedback inhibition mechanisms play crucial roles in pathway regulation, with the end products isopentenyl diphosphate and dimethylallyl diphosphate exhibiting inhibitory effects on deoxyxylulose 5-phosphate synthase [6]. This regulatory mechanism ensures tight control of carbon flux through the pathway and prevents overaccumulation of isoprenoid precursors [6].

Enzymatic Modifications and Secondary Metabolism

The transformation of geranylgeranyl diphosphate into Salvinorin A involves a series of specialized enzymatic modifications catalyzed by diterpene synthases and cytochrome P450 enzymes [9] [10] [15]. The first committed step in Salvinorin A biosynthesis is mediated by the class II diterpene synthase SdCPS2, also known as clerodienyl diphosphate synthase [16] [17].

SdCPS2 catalyzes the protonation-initiated cyclization of geranylgeranyl diphosphate through the formation of the common bicyclic intermediate labda-13-en-8-yl diphosphate [9] [10]. This intermediate undergoes a series of Wagner-Meerwein rearrangements involving two sequential 1,2-hydride and methyl shifts that result in the formation of the neoclerodane scaffold characteristic of Salvinorin A [18]. The reaction is terminated by proton abstraction to yield kolavenyl diphosphate, which retains the diphosphate group from the original substrate [9] [10].

Alternative nomenclature in the literature refers to this enzyme as SdKPS or kolavenyl diphosphate synthase, reflecting its specific product formation [9] [19]. The enzyme exhibits remarkable stereochemical control, producing exclusively the negative enantiomer of kolavenyl diphosphate through precise positioning of catalytic residues within the active site [9].

The subsequent dephosphorylation of kolavenyl diphosphate to form kolavenol represents a critical step in the pathway that has been the subject of considerable investigation [15] [20]. While initially proposed to be catalyzed by a class I diterpene synthase, more recent evidence suggests that this conversion may be mediated by a phosphatase activity rather than a traditional class I diterpene synthase [15].

Following the formation of kolavenol, the biosynthetic pathway diverges into multiple oxidative modifications catalyzed by cytochrome P450 enzymes [21] [22]. Recent research has identified three specific cytochrome P450 enzymes responsible for the sequential conversion of kolavenol into the immediate precursors of Salvinorin A [21].

The first cytochrome P450-catalyzed transformation involves the conversion of kolavenol to annonene by the enzyme designated as annonene synthase [21]. This enzyme introduces specific oxidative modifications that establish the foundation for subsequent furan ring formation characteristic of neoclerodane diterpenoids [21].

The second oxidative step is catalyzed by hardwickiic acid synthase, which converts annonene to hardwickiic acid [21]. Hardwickiic acid represents a crucial intermediate that has been isolated from Salvia divinorum and exhibits pharmacological activity at kappa-opioid receptors, albeit with lower potency compared to Salvinorin A [23].

The formation of crotonolide G from kolavenol is catalyzed by the cytochrome P450 enzyme SdCS, which has been characterized as CYP76AH39 [15] [20]. This enzyme incorporates molecular oxygen through a mechanism involving hydroxylation at the C16 position followed by nucleophilic attack by the hydroxyl group at C15, resulting in dihydrofuran ring formation [20].

| Table 2: Enzymatic Modifications in Salvinorin A Biosynthesis | ||||

|---|---|---|---|---|

| Enzyme | Substrate | Product | Enzyme Class | Cofactor Requirements |

| SdCPS2 (Clerodienyl diphosphate synthase) | Geranylgeranyl diphosphate | Clerodienyl diphosphate | Class II diterpene synthase | Mg2+ |

| SdKPS (Kolavenyl diphosphate synthase) | Geranylgeranyl diphosphate | Kolavenyl diphosphate | Class II diterpene synthase | Mg2+ |

| Class I diterpene synthase | Kolavenyl diphosphate | Kolavenol | Class I diterpene synthase | Mg2+ |

| SdCS (Crotonolide G synthase) | Kolavenol | Crotonolide G | Cytochrome P450 | NADPH, O2 |

| SdANS (Annonene synthase) | Kolavenol | Annonene | Cytochrome P450 | NADPH, O2 |

| SdHDAS (Hardwickiic acid synthase) | Annonene | Hardwickiic acid | Cytochrome P450 | NADPH, O2 |

| O-acetyltransferase | Salvinorin B | Salvinorin A | Acetyltransferase | Acetyl-CoA |

The final step in Salvinorin A biosynthesis involves the acetylation of Salvinorin B to form the pharmacologically active Salvinorin A [24] [25]. This transformation is catalyzed by a diterpenoid-specific O-acetyltransferase that utilizes acetyl-coenzyme A as the acetyl donor [24]. The enzyme exhibits substrate specificity for the C-2 hydroxyl group of Salvinorin B and demonstrates stereospecific recognition of the neoclerodane backbone [24].

The O-acetyltransferase activity has been demonstrated in isolated glandular trichomes through incubation experiments using radiolabeled acetyl-coenzyme A [24]. The enzyme appears to be highly specific for Salvinorin B, as related stereoisomers such as 2-epi-salvinorin B and 8-epi-salvinorin B show significantly reduced substrate activity [24].

Methylation reactions also play important roles in the later stages of Salvinorin A biosynthesis, particularly in the formation of the C-4 carbomethoxy group [1]. Analysis of plants grown in the presence of methyl-13C-methionine confirmed that the methylation is catalyzed by a type III S-adenosyl-L-methionine-dependent O-methyltransferase [1].

Trichome-Specific Localization Mechanisms

The biosynthesis and accumulation of Salvinorin A in Salvia divinorum occurs exclusively within specialized epidermal structures known as peltate glandular trichomes [26] [27] [9]. These microscopic secretory organs represent the primary and perhaps exclusive sites of neoclerodane diterpenoid production in the plant [9] [26].

Peltate glandular trichomes exhibit a characteristic morphological structure consisting of six cells organized in a specific architectural arrangement [26]. The basal epidermal cell anchors the trichome to the leaf surface, while a short stalk cell supports four secretory head cells that are enclosed within a smooth cuticular dome [26]. The head cells are arranged in a symmetrical pattern around the central axis of the stalk cell, creating a quadrilobate structure when viewed from above [26].

The mature peltate glandular trichomes measure approximately 35-45 micrometers in diameter and contain a relatively large subcuticular space between the head cells and the enclosing cuticle [26]. This subcuticular space serves as the primary reservoir for Salvinorin A accumulation, where the compound is stored as a component of a complex terpenoid-rich resin [26].

Chemical analysis of isolated peltate glandular trichomes reveals extremely high concentrations of Salvinorin A and related neoclerodane diterpenoids [26]. The compound accumulates specifically within the extracellular subcuticular space, where it remains sequestered until the cuticular dome is physically ruptured [26]. This storage mechanism allows for the maintenance of high local concentrations while preventing potential cytotoxic effects on the metabolically active head cells [26].

The distribution of peltate glandular trichomes across the plant surface exhibits strict anatomical specificity [26] [27]. These specialized structures are found exclusively on the abaxial surfaces of leaves, stems, rachises, bracts, pedicles, and calyces [26] [27]. They are completely absent from adaxial leaf surfaces and other plant organs, creating a distinctive spatial pattern of Salvinorin A localization [27].

Purity

Physical Description

Color/Form

White powde

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

LogP

Decomposition

Appearance

Melting Point

Storage

UNII

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral]

Use and Manufacturing

Therapeutic Uses

/EXPL THER/ The hallucinogenic compound, salvinorin A, is a potent kappa-opioid receptor (KOR) agonist. However, other target(s) than the KOR, such as the cannabinoid CB1 receptor, have been proposed to explain its multiple pharmacological actions. Here, we have evaluated the effect of salvinorin A in lipopolysaccharide (LPS)-stimulated macrophages as well as in models of inflammation in vivo. Salvinorin A (0.1-10 pM) reduced LPS-stimulated nitrite, TNF-alpha and IL-10 (but not IL-1beta) levels as well as iNOS (but not COX-2) LPS-induced hyperexpression. The effect of salvinorin A on nitrite levels was reverted by the opioid antagonist naloxone, the KOR antagonist nor-binaltorphimine and by the CB1 antagonist rimonabant. Salvinorin A also prevented KOR and CB1 hyperexpression induced by LPS. In vivo, salvinorin A reduced the LPS- and the carrageenan-induced paw edema and formalin-induced inflammatory pain, in a nor-binaltorphimine and rimonabant-sensitive manner. It is concluded that salvinorin A-via KORs and CB1 receptors-exerts ultrapotent actions on macrophages and also shows moderate antinflammatory effects in vivo.

/EXPL THER/ Salvinorin A (SA), the main active component of Salvia Divinorum, is a non-nitrogenous kappa opioid receptor (KOR) agonist. It has been shown to reduce acute pain and to exert potent antinflammatory effects. This study assesses the effects and the mode of action of SA on formalin-induced persistent pain in mice. Specifically, the SA effects on long-term behavioral dysfunctions and changes in neuronal activity occurring at spinal level, after single peripheral formalin injection, have been investigated. Moreover, the involvement of microglial and glial cells in formalin-induced chronic pain condition and in SA-mediated effects has been evaluated. Formalin induced a significant decrease of mechanical withdrawal threshold at the injected and contralateral paw as well as an increase in the duration and frequency, and a rapid decrease in the onset of evoked activity of the nociceptive neurons 7 days after formalin injection. SA daily treatment significantly reduced mechanical allodynia in KOR and cannabinoid receptor 1 (CB1R) sensitive manner. SA treatment also normalized the spinal evoked activity. SA significantly reduced the formalin-mediated microglia and astrocytes activation and modulated pro and anti-inflammatory mediators in the spinal cord. SA is effective in reducing formalin-induced mechanical allodynia and spinal neuronal hyperactivity. Our findings suggest that SA reduces glial activation and contributes in the establishment of dysfunctions associated with chronic pain with mechanisms involving KOR and CB1R. SA may provide a new lead compound for developing anti-allodynic agents via KOR and CB1R activation.

/EXPL THER/ Salvinorin A (SA) has a potent inhibitory action on mouse gastrointestinal (GI) motility and ion transport, mediated primarily by kappa-opioid receptors (KOR). The aim of the present study was to characterize possible antiinflammatory and antinociceptive effects of SA in the GI tract of mice. Colonic damage scores and myeloperoxidase activity were determined after intraperitoneal (i.p.), intracolonic (i.c.), and oral (p.o.) administration of SA using the trinitrobenzene sulfonic acid (TNBS) and dextran sodium sulfate (DSS) models of colitis in mice. Additionally, KOR, cannabinoid (CB)1, and CB2 western blot analysis of colon samples was performed. The antinociceptive effect of SA was examined based on the number of behavioral responses to i.c. instillation of mustard oil (MO). The i.p. (3 mg/kg, twice daily) and p.o. (10 mg/kg, twice daily) administration of SA significantly attenuated TNBS and DSS colitis in mice. The effect of SA was blocked by KOR antagonist nor-binaltorphimine (10 mg/kg, i.p.). Western blot analysis showed no influence of SA on KOR, CB1, or CB2 levels. SA (3 mg/kg, i.p. and 10 mg/kg, i.c.) significantly decreased the number of pain responses after i.c. instillation of MO in the vehicle- and TNBS-treated mice. The antinociceptive action of SA was blocked by KOR and CB1 antagonists. The analgesic effect of i.c. SA was more potent in TNBS-treated mice compared to controls. Our results suggest that the drugs based on the structure of SA have the potential to become valuable antiinflammatory or analgesic therapeutics for the treatment of GI diseases.

MeSH Pharmacological Classification

Mechanism of Action

Salvinorin A (SalA), a selective kappa-opioid receptor (KOR) agonist, produces dysphoria and pro-depressant like effects. These actions have been attributed to inhibition of striatal dopamine release. The dopamine transporter (DAT) regulates dopamine transmission via uptake of released neurotransmitter. KORs are apposed to DAT in dopamine nerve terminals suggesting an additional target by which SalA modulates dopamine transmission. SalA produced a concentration-dependent, nor-binaltorphimine (BNI)- and pertussis toxin-sensitive increase of ASP(+) accumulation in EM4 cells coexpressing myc-KOR and YFP-DAT, using live cell imaging and the fluorescent monoamine transporter substrate, trans 4-(4-(dimethylamino)-styryl)-N-methylpyridinium) (ASP(+)). Other KOR agonists also increased DAT activity that was abolished by BNI pretreatment. While SalA increased DAT activity, SalA treatment decreased serotonin transporter (SERT) activity and had no effect on norepinephrine transporter (NET) activity. In striatum, SalA increased the Vmax for DAT mediated DA transport and DAT surface expression. SalA up-regulation of DAT function is mediated by KOR activation and the KOR-linked extracellular signal regulated kinase-1/2 (ERK1/2) pathway. Co-immunoprecipitation and BRET studies revealed that DAT and KOR exist in a complex. In live cells, DAT and KOR exhibited robust FRET signals under basal conditions. SalA exposure caused a rapid and significant increase of the FRET signal. This suggests that the formation of KOR and DAT complexes is promoted in response to KOR activation. Together, these data suggest that enhanced DA transport and decreased DA release resulting in decreased dopamine signaling may contribute to the dysphoric and pro-depressant like effects of SalA and other KOR agonists.

Vapor Pressure

Pictograms

Irritant

Other CAS

Absorption Distribution and Excretion

Salvinorin A is a kappa opioid agonist and the principal psychoactive constituent of the Salvia divinorum plant, which has been used for hallucinogenic effects. Previous research on salvinorin A pharmacokinetics likely underestimated plasma levels typically resulting from the doses administered due to inefficient vaporization and not collecting samples during peak drug effects. Six healthy adults inhaled a single high dose of vaporized salvinorin A (n = 4, 21 ug/kg; n = 2, 18 ug/kg). Participant- and monitor-rated effects were assessed every 2 min for 60 min post-inhalation. Blood samples were collected at 13 time points up to 90 min post-inhalation. Drug levels peaked at 2 min and then rapidly decreased. Drug levels were significantly, positively correlated with participant and monitor drug effect ratings. Significant elevations in prolactin were observed beginning 5 min post-inhalation and peaking at 15 min post-inhalation. Cortisol showed inconsistent increases across participants. Hormonal responses were not well correlated with drug levels. This is the first study to demonstrate a direct relationship between changes in plasma levels of salvinorin A and drug effects in humans. The results confirm the efficacy of an inhalation technique for salvinorin A.

The diterpene salvinorin A from Salvia divinorum (Epling and Jativa-M), in doses of 200-500 ug produces effects which are subjectively identical to those experienced when the whole herb is ingested. Salvinorin A is effectively deactivated by the gastrointestinal system, so alternative routes of absorption must be used to maintain its activity. Traditionally the herb is consumed either by chewing the fresh leaves or by drinking the juices of freshly crushed leaves. The effects of the herb when consumed this way depend on absorption of salvinorin A through the oral mucosa before the herb is swallowed.

Metabolism Metabolites

Wikipedia

Biological Half Life

Methods of Manufacturing

General Manufacturing Information

In the last 10 years, many analogs of narcotic substances have been widely distributed in Japan as easily available psychotropic substances and this has become a serious problem. ... As a countermeasure to prevent the abuse of these substances, the Ministry of Health, Labor and Welfare amended the Pharmaceutical Affairs Law in 2006 so that 31 non-controlled psychotropic substances (11 tryptamines, 11 phenethylamines, 6 alkyl nitrites, 2 piperazines and salvinorin A) and 1 plant (Salvia divinorum) are now controlled as "Designated Substances (Shitei-Yakubutsu)" as of April 2007. Five other compounds (4 phenethylamines and 1 piperazine) were also added to this category in January 2008. /Salvia divinorum/

One of the most potent natural hallucinogens known.

Analytic Laboratory Methods

In recent years, Salvia divinorum has become a major focus by state legislatures throughout the United States looking to prohibit the sale of the psychoactive plant. After researching testing procedures presented in the literature and those employed by crime laboratories throughout the country, it was decided that thin layer chromatography (TLC) and gas chromatography/mass spectrometry (GC/MS) were the methods to use to analyze plant material for salvinorin A. With TLC, salvinorin A was detected from extracted plant material and was easily distinguishable from 13 other Salvia species as well as Cannabis sativa L. (marijuana). When using GC/MS, salvinorin A was best extracted from plant material with chloroform at ambient temperature when using a nonpolar solvent and acetone at ambient temperature when using a polar solvent. By utilizing these techniques, criminalists are now able to confirm the presence of salvinorin A in a submitted plant material suspected to be Salvia divinorum.

To determine the content of the hallucinogen salvinorin A in a variety of Salvia divinorum herbal products and to compare the content with the label claims of potency and purity ... Five herbal products containing Salvia divinorum ... were purchased from the Internet and local drug paraphernalia shops ("head shops"). High performance liquid chromatography and thin-layer chromatography-gas chromatography-mass spectroscopy were used for the analysis. All five samples contained salvinorin A, a psychoactive compound found in Salvia divinorum; however, the salvinorin A concentrations ... measured were much lower than those claimed on the product label. Vitamin E was also found in two samples and caffeine in one sample ...

A simultaneous analytical methodology for substances listed in Japan as non-controlled psychotropic substances is developed. The methods use gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) and present retention times, UV spectra, electron ionization (EI), GC-MS, and electrospray ionization (ESI) LC-MS data. Salvia divinorum is one of these substances. /Salvia divinorum/

Clinical Laboratory Methods

Specific and quantitative analyses of the bioactive components and their metabolites in body fluids are essential to assess the interaction between groups of compounds in dietary supplements and preparations of psychoactives. Reverse-phase LC separations combined with tandem mass spectrometry provide the necessary specificity and sensitivity. In this paper, applications of these methods are described for the analysis of isoflavones, salvinorin A, synephrine isomers and their metabolites in serum, urine and aqueous humor.

Storage Conditions

Stability Shelf Life

Dates

2: Wang Y, Metz P. Total Synthesis of the Neoclerodane Diterpene Salvinorin A via an Intramolecular Diels-Alder Strategy. Org Lett. 2018 Jun 1;20(11):3418-3421. doi: 10.1021/acs.orglett.8b01357. Epub 2018 May 22. PubMed PMID: 29787286.

3: Dong HP, Zhou W, Ma XX, He ZZ, Wang ZH. Salvinorin A preserves cerebral pial artery autoregulation after forebrain ischemia via the PI3K/AKT/cGMP pathway. Braz J Med Biol Res. 2018 Mar 15;51(5):e6714. doi: 10.1590/1414-431X20176714. PubMed PMID: 29561955; PubMed Central PMCID: PMC5875901.

4: Hirasawa S, Cho M, Brust TF, Roach JJ, Bohn LM, Shenvi RA. O6C-20-nor-salvinorin A is a stable and potent KOR agonist. Bioorg Med Chem Lett. 2018 Sep 1;28(16):2770-2772. doi: 10.1016/j.bmcl.2018.01.055. Epub 2018 Jan 31. PubMed PMID: 29426768; PubMed Central PMCID: PMC6067998.

5: Sun J, Zhang Y, Lu J, Zhang W, Yan J, Yang L, Zhou C, Liu R, Chen C. Salvinorin A ameliorates cerebral vasospasm through activation of endothelial nitric oxide synthase in a rat model of subarachnoid hemorrhage. Microcirculation. 2018 Apr;25(3):e12442. doi: 10.1111/micc.12442. PubMed PMID: 29377443.

6: Roach JJ, Sasano Y, Schmid CL, Zaidi S, Katritch V, Stevens RC, Bohn LM, Shenvi RA. Dynamic Strategic Bond Analysis Yields a Ten-Step Synthesis of 20-nor-Salvinorin A, a Potent κ-OR Agonist. ACS Cent Sci. 2017 Dec 27;3(12):1329-1336. doi: 10.1021/acscentsci.7b00488. Epub 2017 Dec 13. PubMed PMID: 29296674; PubMed Central PMCID: PMC5746855.

7: Coffeen U, Canseco-Alba A, Simón-Arceo K, Almanza A, Mercado F, León-Olea M, Pellicer F. Salvinorin A reduces neuropathic nociception in the insular cortex of the rat. Eur J Pain. 2018 Feb;22(2):311-318. doi: 10.1002/ejp.1120. Epub 2017 Oct 4. PubMed PMID: 28975684.

8: Ewald AWM, Bosch PJ, Culverhouse A, Crowley RS, Neuenswander B, Prisinzano TE, Kivell BM. The C-2 derivatives of salvinorin A, ethoxymethyl ether Sal B and β-tetrahydropyran Sal B, have anti-cocaine properties with minimal side effects. Psychopharmacology (Berl). 2017 Aug;234(16):2499-2514. doi: 10.1007/s00213-017-4637-2. Epub 2017 May 23. PubMed PMID: 28536865; PubMed Central PMCID: PMC5542847.

9: Paudel MK, Shirota O, Sakamoto S, Morimoto S, Tanaka H. An immunochromatographic assay for rapid etection of salvinorin A. J Immunoassay Immunochem. 2017;38(4):438-448. doi: 10.1080/15321819.2017.1324797. Epub 2017 May 5. PubMed PMID: 28475466.

10: Sherwood AM, Crowley RS, Paton KF, Biggerstaff A, Neuenswander B, Day VW, Kivell BM, Prisinzano TE. Addressing Structural Flexibility at the A-Ring on Salvinorin A: Discovery of a Potent Kappa-Opioid Agonist with Enhanced Metabolic Stability. J Med Chem. 2017 May 11;60(9):3866-3878. doi: 10.1021/acs.jmedchem.7b00148. Epub 2017 Apr 19. PubMed PMID: 28376298; PubMed Central PMCID: PMC5546011.

11: Chen X, Berim A, Dayan FE, Gang DR. A (-)-kolavenyl diphosphate synthase catalyzes the first step of salvinorin A biosynthesis in Salvia divinorum. J Exp Bot. 2017 Feb 1;68(5):1109-1122. doi: 10.1093/jxb/erw493. PubMed PMID: 28204567; PubMed Central PMCID: PMC5441855.

12: Cruz A, Domingos S, Gallardo E, Martinho A. A unique natural selective kappa-opioid receptor agonist, salvinorin A, and its roles in human therapeutics. Phytochemistry. 2017 May;137:9-14. doi: 10.1016/j.phytochem.2017.02.001. Epub 2017 Feb 10. PubMed PMID: 28190678.

13: Paton KF, Kumar N, Crowley RS, Harper JL, Prisinzano TE, Kivell BM. The analgesic and anti-inflammatory effects of Salvinorin A analogue β-tetrahydropyran Salvinorin B in mice. Eur J Pain. 2017 Jul;21(6):1039-1050. doi: 10.1002/ejp.1002. Epub 2017 Feb 3. PubMed PMID: 28158929; PubMed Central PMCID: PMC5466480.

14: Rossi A, Caiazzo E, Bilancia R, Riemma MA, Pagano E, Cicala C, Ialenti A, Zjawiony JK, Izzo AA, Capasso R, Roviezzo F. Salvinorin A Inhibits Airway Hyperreactivity Induced by Ovalbumin Sensitization. Front Pharmacol. 2017 Jan 13;7:525. doi: 10.3389/fphar.2016.00525. eCollection 2016. PubMed PMID: 28133450; PubMed Central PMCID: PMC5233683.

15: Pelot KA, Mitchell R, Kwon M, Hagelthorn DM, Wardman JF, Chiang A, Bohlmann J, Ro DK, Zerbe P. Biosynthesis of the psychotropic plant diterpene salvinorin A: Discovery and characterization of the Salvia divinorum clerodienyl diphosphate synthase. Plant J. 2017 Mar;89(5):885-897. doi: 10.1111/tpj.13427. Epub 2017 Feb 6. PubMed PMID: 27865008.

16: Xu X, Ma S, Feng Z, Hu G, Wang L, Xie XQ. Chemogenomics knowledgebase and systems pharmacology for hallucinogen target identification-Salvinorin A as a case study. J Mol Graph Model. 2016 Nov;70:284-295. doi: 10.1016/j.jmgm.2016.08.001. Epub 2016 Aug 8. PubMed PMID: 27810775; PubMed Central PMCID: PMC5327504.

17: Line NJ, Burns AC, Butler SC, Casbohm J, Forsyth CJ. Total Synthesis of (-)-Salvinorin A. Chemistry. 2016 Dec 12;22(50):17983-17986. doi: 10.1002/chem.201604853. Epub 2016 Nov 4. PubMed PMID: 27758012.

18: Xin J, Zhang Y, He Z, Wang Z. Highly selective non-opioid kappa opioid receptor (KOR) agonist salvinorin A protects against forebrain ischemia-induced brain injury in rats. Brain Res. 2016 Apr 15;1637:168-176. doi: 10.1016/j.brainres.2016.02.024. Epub 2016 Feb 21. PubMed PMID: 26907190.

19: Taylor GT, Manzella F. Kappa Opioids, Salvinorin A and Major Depressive Disorder. Curr Neuropharmacol. 2016;14(2):165-76. Review. PubMed PMID: 26903446; PubMed Central PMCID: PMC4825947.

20: Johnson MW, MacLean KA, Caspers MJ, Prisinzano TE, Griffiths RR. Time course of pharmacokinetic and hormonal effects of inhaled high-dose salvinorin A in humans. J Psychopharmacol. 2016 Apr;30(4):323-9. doi: 10.1177/0269881116629125. Epub 2016 Feb 15. PubMed PMID: 26880225; PubMed Central PMCID: PMC5289219.